6-Bromo-5-fluoroisoquinoline-1-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile typically involves the bromination and fluorination of isoquinoline derivatives. One common synthetic route includes the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Fluorination: The brominated isoquinoline is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
6-Bromo-5-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
6-Bromo-5-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-cancer effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
6-Bromo-5-fluoroisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives, such as:
6-Bromoisoquinoline: Lacks the fluorine and cyano groups, resulting in different reactivity and applications.
5-Fluoroisoquinoline: Lacks the bromine and cyano groups, leading to different chemical properties and uses.
Isoquinoline-1-carbonitrile:
The presence of both bromine and fluorine atoms in this compound makes it unique, offering a combination of reactivity and selectivity that is valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H4BrFN2 |
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Molecular Weight |
251.05 g/mol |
IUPAC Name |
6-bromo-5-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
InChI Key |
YJALSWHOBXPQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)F)Br |
Origin of Product |
United States |
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